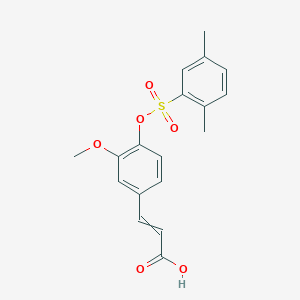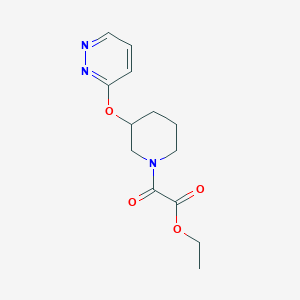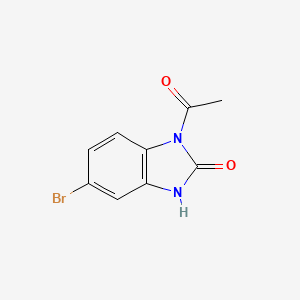![molecular formula C11H26O4Si B14118032 Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is a silane coupling agent used in various industrial and scientific applications. It is known for its ability to modify surface properties and enhance adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane typically involves the reaction of a silane precursor with an appropriate alkoxy group. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include alkoxysilanes and alcohols.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction and improve yield. The final product is purified through distillation or other separation techniques to achieve the desired quality.
化学反応の分析
Types of Reactions: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form cross-linked networks.
Substitution: The ethoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst to promote the formation of siloxane bonds.
Substitution: Requires specific reagents, such as halides or other nucleophiles, to replace the ethoxy groups.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Result from condensation reactions.
Substituted Silanes: Produced through substitution reactions.
科学的研究の応用
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion of polymers to inorganic surfaces.
Biology: Employed in the modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve performance and durability.
作用機序
The mechanism of action of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound interacts with surface hydroxyl groups on substrates, forming strong covalent bonds that enhance adhesion and modify surface properties. The molecular targets include hydroxyl groups on inorganic surfaces, leading to the formation of a stable siloxane network.
類似化合物との比較
- Diethoxy(3-glycidyloxypropyl)methylsilane
- Trimethoxy(3-(methylamino)propyl)silane
- 3-Aminopropyl(diethoxy)methylsilane
Comparison: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is unique due to its specific functional groups, which provide distinct reactivity and compatibility with various substrates. Compared to similar compounds, it offers enhanced hydrolytic stability and improved adhesion properties, making it suitable for specialized applications in materials science and nanotechnology.
特性
分子式 |
C11H26O4Si |
|---|---|
分子量 |
250.41 g/mol |
IUPAC名 |
diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane |
InChI |
InChI=1S/C11H26O4Si/c1-5-14-16(4,15-6-2)11-7-8-13-10-9-12-3/h5-11H2,1-4H3 |
InChIキー |
MIYYPDQSIRQTBQ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(CCCOCCOC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14117961.png)

![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)

![5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14118010.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)


![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
